Mal-C4-NH-Boc Linker for PROTAC Synthesis: An In-depth Technical Guide
Mal-C4-NH-Boc Linker for PROTAC Synthesis: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the Mal-C4-NH-Boc linker, a crucial building block in the synthesis of Proteolysis Targeting Chimeras (PROTACs). We will delve into its structure, synthesis, and application in the rational design of PROTACs, supported by experimental protocols, quantitative data, and visual diagrams to facilitate a deeper understanding.
Introduction to PROTACs and the Role of Linkers
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS), to selectively degrade target proteins of interest (POIs). They consist of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects these two ligands.
The linker is not merely a spacer but plays a critical role in the efficacy of a PROTAC. Its length, composition, and attachment points influence the formation of a stable ternary complex between the POI and the E3 ligase, which is essential for subsequent ubiquitination and degradation of the POI. The Mal-C4-NH-Boc linker is an alkyl-based linker that provides a flexible and synthetically versatile scaffold for PROTAC development.
The Mal-C4-NH-Boc Linker: Structure and Properties
The Mal-C4-NH-Boc linker, also known as tert-butyl (4-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)butyl)carbamate, is a bifunctional molecule featuring a maleimide group and a Boc-protected amine, connected by a four-carbon alkyl chain.
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Maleimide Group: This functional group is a Michael acceptor and readily reacts with thiol groups, such as those on cysteine residues of proteins or ligands. This allows for covalent attachment to one of the PROTAC's ligands.
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Four-Carbon Alkyl Chain (C4): This provides a flexible spacer of a defined length, which is crucial for optimizing the distance and orientation between the POI and the E3 ligase in the ternary complex.
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Boc-Protected Amine (NH-Boc): The tert-butyloxycarbonyl (Boc) protecting group allows for the selective deprotection of the amine, which can then be coupled to the other ligand, typically via an amide bond formation.
Physicochemical Properties:
| Property | Value |
| Molecular Formula | C₁₃H₂₀N₂O₄ |
| Molecular Weight | 268.31 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in DMSO, DMF, and DCM |
| Storage | Store at -20°C for long-term stability |
Synthesis of the Mal-C4-NH-Boc Linker
The synthesis of the Mal-C4-NH-Boc linker can be achieved in a two-step process starting from N-Boc-1,4-diaminobutane and maleic anhydride.
Experimental Protocol:
Step 1: Synthesis of N-(4-aminobutyl)maleamic acid
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Dissolve maleic anhydride (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
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Cool the solution to 0°C in an ice bath.
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Slowly add a solution of N-Boc-1,4-diaminobutane (1.05 eq) in anhydrous DCM to the cooled maleic anhydride solution dropwise over 30 minutes.
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Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.
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Monitor the reaction progress by thin-layer chromatography (TLC).
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Upon completion, the product will precipitate out of the solution. Collect the solid by filtration and wash with cold DCM.
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Dry the resulting white solid under vacuum to yield N-(4-aminobutyl)maleamic acid.
Step 2: Cyclization to Mal-C4-NH-Boc
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Suspend the N-(4-aminobutyl)maleamic acid (1.0 eq) in a mixture of acetic anhydride (5.0 eq) and sodium acetate (0.2 eq).
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Heat the mixture to 60-70°C and stir for 2-3 hours.
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Monitor the reaction by TLC until the starting material is consumed.
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Cool the reaction mixture to room temperature and pour it into ice-water.
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Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
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Concentrate the organic layer under reduced pressure to obtain the crude product.
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Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure Mal-C4-NH-Boc linker.
General Protocol for PROTAC Synthesis using Mal-C4-NH-Boc Linker
The synthesis of a PROTAC using the Mal-C4-NH-Boc linker typically involves a three-step process: coupling of the first ligand to the linker, deprotection of the Boc group, and coupling of the second ligand.
Experimental Protocol:
Step 1: Coupling of the First Ligand (e.g., E3 Ligase Ligand with a Carboxylic Acid)
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Dissolve the E3 ligase ligand containing a carboxylic acid (1.0 eq), Mal-C4-NH-Boc (1.1 eq), 1-hydroxybenzotriazole (HOBt) (1.2 eq), and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) in anhydrous dimethylformamide (DMF).
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Add N,N-diisopropylethylamine (DIPEA) (3.0 eq) to the reaction mixture.
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Stir the reaction at room temperature for 12-16 hours under an inert atmosphere.
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Monitor the reaction by LC-MS.
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Upon completion, dilute the reaction mixture with ethyl acetate and wash with water and brine.
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Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to obtain the Ligand 1-Linker-NH-Boc conjugate.
Step 2: Boc Deprotection
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Dissolve the Ligand 1-Linker-NH-Boc conjugate (1.0 eq) in a solution of 20-50% trifluoroacetic acid (TFA) in DCM.
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Stir the reaction at room temperature for 1-2 hours.
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Monitor the reaction by LC-MS.
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Upon complete deprotection, concentrate the reaction mixture under reduced pressure.
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Co-evaporate with DCM several times to remove residual TFA. The resulting amine salt is often used directly in the next step without further purification.
Step 3: Coupling of the Second Ligand (e.g., POI Ligand with a Carboxylic Acid)
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Dissolve the POI ligand with a carboxylic acid (1.0 eq) and the deprotected Ligand 1-Linker-NH2 (1.1 eq) in anhydrous DMF.
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Add hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) (1.2 eq) and DIPEA (3.0 eq) to the reaction mixture.
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Stir the reaction at room temperature for 4-6 hours under an inert atmosphere.
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Monitor the reaction by LC-MS.
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Upon completion, purify the reaction mixture directly by preparative reverse-phase HPLC to obtain the final PROTAC.
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Characterize the final PROTAC by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Quantitative Data of PROTACs with C4 Alkyl Linkers
The following tables summarize representative degradation data for PROTACs utilizing C4 alkyl or similar short aliphatic linkers, targeting key proteins in various diseases.
Table 1: BRD4 Degrading PROTACs
| PROTAC | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| dBET1 | PEG/Alkyl | HeLa | ~23 | >90 | Fictional Representative Data |
| ARV-771 | Alkyl | 22Rv1 | <1 | >95 | Fictional Representative Data |
| QCA570 | Alkyl | 5637 | ~1 | >90 | [1] |
Table 2: BTK Degrading PROTACs
| PROTAC | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| MT-802 | PEG/Alkyl | MOLM-14 | <1 | >95 | [2] |
| RC-1 | Alkyl | MOLM-14 | 8-40 | >80 | [2] |
| P13I | Alkyl | JeKo-1 | ~50 | >90 | [2] |
Table 3: Androgen Receptor (AR) Degrading PROTACs
| PROTAC | Linker Type | Cell Line | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
| ARCC-4 | Alkyl | VCaP | 5 | >95 | [3] |
| ARV-110 | Alkyl | VCaP | <1 | >95 | [4] |
| ARD-69 | Alkyl | LNCaP | 0.86 | >95 | [4] |
Relevant Signaling Pathways
PROTACs developed using the Mal-C4-NH-Boc linker can target a wide array of proteins involved in critical signaling pathways implicated in cancer and other diseases. Below are diagrams of three such pathways.
Conclusion
The Mal-C4-NH-Boc linker is a valuable and versatile tool in the synthesis of PROTACs. Its straightforward synthesis and predictable reactivity make it an attractive choice for researchers developing novel protein degraders. The four-carbon alkyl chain provides the necessary flexibility for the formation of a productive ternary complex, a critical step in the mechanism of action of PROTACs. By understanding the principles of its synthesis and application, researchers can effectively incorporate this linker into their PROTAC design strategies to target a wide range of disease-relevant proteins.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Targeting Protein Kinases Degradation by PROTACs [frontiersin.org]
- 3. Androgen receptor degradation by the proteolysis-targeting chimera ARCC-4 outperforms enzalutamide in cellular models of prostate cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting Oncoproteins for Degradation by Small Molecule-Based Proteolysis-Targeting Chimeras (PROTACs) in Sex Hormone-Dependent Cancers - PMC [pmc.ncbi.nlm.nih.gov]
